C6-Methyl Substitution Increases Lipophilicity by ~0.6 LogP Units Compared to Unsubstituted Core, Impacting Predicted Membrane Permeability
The presence of a methyl group at the C6 position significantly increases the compound's lipophilicity. 6-Methyl-1H-indazole-3-carbonitrile exhibits a predicted LogP of approximately 2.0 [1]. In contrast, the unsubstituted core compound, 1H-indazole-3-carbonitrile, has a reported LogP of 1.43-1.54 . This represents a quantified increase in lipophilicity, a key determinant in predicting passive membrane permeability and oral bioavailability according to Lipinski's Rule of Five [2].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 2.0 (predicted LogP) |
| Comparator Or Baseline | 1H-indazole-3-carbonitrile: 1.43-1.54 (reported LogP) |
| Quantified Difference | +0.46 to +0.57 LogP units |
| Conditions | Predicted and experimentally determined partition coefficients |
Why This Matters
This quantified difference in lipophilicity is a critical parameter for medicinal chemists designing compounds with optimal ADME profiles; selecting the C6-methyl analog is a strategic choice when increased membrane permeability is desired.
- [1] MolAid. 6-methyl-1H-indazole-3-carbonitrile. CAS 858227-54-0. LogP: 2. View Source
- [2] Lipinski, C. A. et al. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv. Drug Deliv. Rev. 2001, 46(1-3), 3-26. View Source
